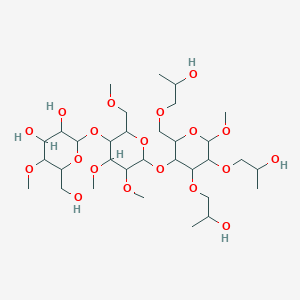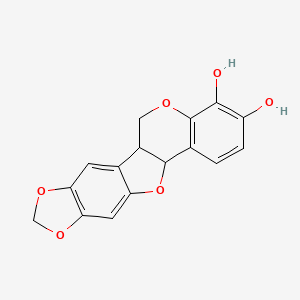
3,4-Dihydroxy-8,9-methylenedioxypterocarpan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-8,9-methylenedioxypterocarpan is a natural product found in Dalbergia spruceana, Psorothamnus arborescens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
DNA Strand-Scission and Cytotoxicity
A study isolated 3,4-Dihydroxy-8,9-methylenedioxypterocarpan from Petalostemon purpureus. This compound showed activity in DNA strand-scission assays and exhibited cytotoxicity toward a KB tumor cell line, suggesting its potential in cancer research and therapy (Chaudhuri et al., 1995).
Antitumoral Synthesis
Another significant contribution is the first synthesis of this compound, which has shown antitumoral activity. This synthesis included a key step involving the Heck reaction, highlighting its importance in producing compounds for cancer treatment (Silva et al., 2004).
Phytoalexin Metabolism
The compound's role in the metabolism of phytoalexins has been studied. For instance, its transformation by Stemphylium botryosum into a derivative was investigated, revealing insights into plant-pathogen interactions and phytoalexin bioactivity (Higgins, 1981).
Structural Characterization
Further research included the synthesis and characterization of related compounds, such as the extraction of related pterocarpans from Dalbergia stevensonii, which provides insights into the structure and potential applications of these compounds (McMurry et al., 1972).
Isolation from Natural Sources
Studies also involved the isolation of this compound from natural sources, such as Dalbergia oliveri. This research contributes to the understanding of natural compound extraction and potential pharmacological applications (Loan et al., 2014).
Anticancer Activity
In addition, research on a phenolic compound isolated from Millettia leucantha, including this compound, highlighted its strong cytotoxicity against tumor cell lines, reinforcing its potential in cancer treatment (Rayanil et al., 2011).
Eigenschaften
Molekularformel |
C16H12O6 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-16,17-diol |
InChI |
InChI=1S/C16H12O6/c17-10-2-1-7-15-9(5-19-16(7)14(10)18)8-3-12-13(21-6-20-12)4-11(8)22-15/h1-4,9,15,17-18H,5-6H2 |
InChI-Schlüssel |
GGIPOZCJJKKBBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C3=C(O1)C(=C(C=C3)O)O)OC4=CC5=C(C=C24)OCO5 |
Synonyme |
3,4-dihydroxy-8,9-methylenedioxypterocarpan 3,4-diOHMe-pterocarpan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)


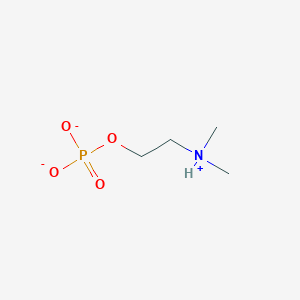
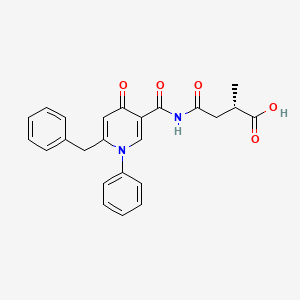


![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)

![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
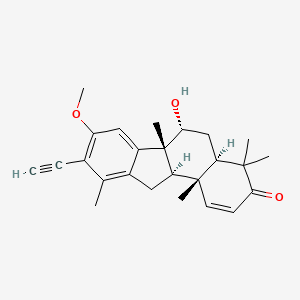

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
